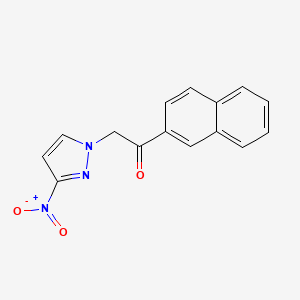

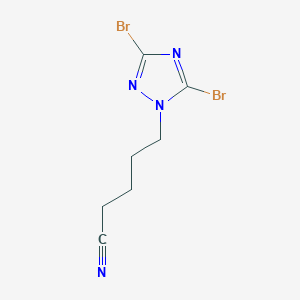

1-(Naphthalen-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Naphthalen-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one (NNP) is a synthetic organic compound that has recently been studied for its potential applications in scientific research. NNP has a wide range of properties such as antioxidant, anti-inflammatory, and antimicrobial activities, which make it a promising candidate for use in various laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Heterocyclization and Chemical Synthesis

1-(Naphthalen-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one has been utilized in the field of organic chemistry, particularly in heterocyclization reactions and the synthesis of novel organic compounds. For example, a study explored the condensation of isonitroso β-diketones, containing a naphthalen-1-yl substituent, with hydrazine hydrate, leading to the synthesis of 3-(memoxymemyl)-5-(naphthalen-1-yl)-4-nitroso-1H-pyrazole. This reaction demonstrates the compound's utility in generating new pyrazole derivatives with potential applications in various chemical syntheses (Efimov et al., 2019).

Antimicrobial Activity

Compounds bearing the 1-(naphthalen-2-yl)-2-(pyrazol-1-yl)ethanone framework have been synthesized and evaluated for their antimicrobial properties. A study synthesized a series of compounds and tested their activity against various gram-positive and gram-negative bacteria as well as strains of fungi. Some of these compounds showed significant antimicrobial activity, highlighting the potential of the naphthalen-2-yl and pyrazol-1-yl combination in the development of new antimicrobial agents (Desai et al., 2017).

Molecular Docking and Biological Interactions

The compound has also been involved in studies focusing on molecular docking to evaluate its interactions with biological targets. For instance, the cyclization reaction of specific ketones in the presence of hydrazine hydrate led to the formation of new compounds which were then docked against the active site of Cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis. This approach is critical in drug discovery and development, providing insights into the potential biological activities and therapeutic applications of these compounds (Karanth et al., 2018).

Cytotoxicity and Anticancer Properties

Furthermore, the synthesis of new oxime ester derivatives containing the 1-(2-naphthyl)-2-(1H-pyrazol-1-yl)ethanone framework has been conducted to explore their potential anticancer properties. These compounds were evaluated for their cytotoxic effects on mouse fibroblast and human neuroblastoma cell lines, with some showing selective toxicity towards neuroblastoma cells. This highlights the compound's relevance in the development of selective anticancer therapies (Karakurt et al., 2021).

Eigenschaften

IUPAC Name |

1-naphthalen-2-yl-2-(3-nitropyrazol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c19-14(10-17-8-7-15(16-17)18(20)21)13-6-5-11-3-1-2-4-12(11)9-13/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLHRBANJHTAIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=CC(=N3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Naphthalen-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B6362572.png)

![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6362586.png)

![2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6362605.png)

![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362637.png)

![1-(Pyridin-2-ylmethyl)piperidin-4-one, {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, 95%](/img/structure/B6362667.png)